Methyl 6-methyl-1H-indazole-1-carboxylate
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Overview
Description
Methyl 6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-methylbenzoic acid methyl ester with sodium nitrite in an acidic medium, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acetic acid and water at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles with different functional groups.
Scientific Research Applications
Methyl 6-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- Methyl 1H-imidazole-1-carboxylate
- Methyl 4-imidazolecarboxylate
Uniqueness
Methyl 6-methyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methyl group at the 6-position and the carboxylate ester functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methylindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-6-11-12(9(8)5-7)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
DLEQYOOSCYULFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2C(=O)OC |
Origin of Product |
United States |
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